molecular formula C9H7N3O B3058337 3-(1H-imidazole-2-carbonyl)pyridine CAS No. 890094-97-0

3-(1H-imidazole-2-carbonyl)pyridine

Cat. No.: B3058337
CAS No.: 890094-97-0
M. Wt: 173.17 g/mol
InChI Key: PBBSMRSSNMUEEJ-UHFFFAOYSA-N
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Description

3-(1H-imidazole-2-carbonyl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its unique structural properties, which allow it to participate in various chemical reactions and exhibit diverse biological activities. The presence of both nitrogen-containing rings makes it a versatile molecule in the field of medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazole-2-carbonyl)pyridine can be achieved through several methods. One common approach involves the condensation of 2-cyanopyridine with imidazole in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide. Another method involves the cyclization of 2-(imidazol-1-yl)pyridine-3-carboxylic acid using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazole-2-carbonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Substituted imidazole or pyridine derivatives with various functional groups.

Scientific Research Applications

3-(1H-imidazole-2-carbonyl)pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with only the imidazole ring, lacking the pyridine moiety.

    Pyridine: Contains only the pyridine ring without the imidazole component.

    Imidazo[1,2-a]pyridine: A fused ring system combining both imidazole and pyridine rings in a different arrangement.

Uniqueness

3-(1H-imidazole-2-carbonyl)pyridine is unique due to its specific arrangement of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to its simpler counterparts.

Properties

IUPAC Name

1H-imidazol-2-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8(9-11-4-5-12-9)7-2-1-3-10-6-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBSMRSSNMUEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428072
Record name 1H-imidazol-2-yl(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890094-97-0
Record name 1H-imidazol-2-yl(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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